2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is a fused ring system that is often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core and the subsequent functionalization of this core with various substituents. Common synthetic routes may include:
Cyclization reactions: to form the pyrido[1,2-a]pyrimidin-4-one core.
Substitution reactions: to introduce the tert-butylphenoxy and thiazolidinylidene groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of:
Catalysts: to enhance reaction rates.
High-throughput screening: to identify optimal reaction conditions.
Continuous flow reactors: to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, it may be studied for its potential biological activity. Compounds with similar structures have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, it may be investigated for its potential therapeutic applications. The presence of the thiazolidinone moiety suggests potential anti-inflammatory and antidiabetic activities.
Industry
In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include:
Inhibition of enzyme activity: Binding to the active site of an enzyme to prevent its function.
Modulation of receptor activity: Interacting with cell surface receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-butylphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the thiazolidinone moiety.
3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the tert-butylphenoxy group.
Uniqueness
The uniqueness of 2-(4-tert-butylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both the tert-butylphenoxy and thiazolidinone moieties may enhance its stability and activity compared to similar compounds.
Properties
Molecular Formula |
C26H27N3O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-tert-butylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3O3S2/c1-16(2)15-29-24(31)20(34-25(29)33)14-19-22(27-21-8-6-7-13-28(21)23(19)30)32-18-11-9-17(10-12-18)26(3,4)5/h6-14,16H,15H2,1-5H3/b20-14- |
InChI Key |
SCQLWESQPFFJIK-ZHZULCJRSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)C(C)(C)C)SC1=S |
Origin of Product |
United States |
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